molecular formula C30H27N3 B5051613 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine

6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine

Cat. No. B5051613
M. Wt: 429.6 g/mol
InChI Key: DSRQZCAODMCVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the phenanthridine family and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine has been found to have a range of potential applications in scientific research. One of the primary areas of interest is in the study of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
Another area of interest is in the study of cancer. 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine has been found to have anticancer properties and may be able to inhibit the growth and spread of cancer cells. Additionally, this compound has been studied for its potential use as an antiviral agent.

Mechanism of Action

The mechanism of action of 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of certain enzymes. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. Additionally, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It may also be able to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine in lab experiments is its potential for a wide range of applications. This compound has been shown to have neuroprotective, anticancer, antiviral, anti-inflammatory, and antioxidant properties, making it a versatile tool for researchers.
However, there are also some limitations to using this compound in lab experiments. One of the primary limitations is its relatively low solubility in water, which can make it difficult to work with in certain applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are many potential future directions for research on 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has shown promise in preclinical studies and may be able to slow or prevent the progression of these diseases.
Another area of interest is in the study of cancer. 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine has been found to have anticancer properties and may be able to inhibit the growth and spread of cancer cells. Further research is needed to determine the full potential of this compound as a cancer treatment.
Overall, 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine is a promising compound with a range of potential applications in scientific research. Further research is needed to fully understand its mechanism of action and potential side effects, but it has the potential to be a valuable tool for researchers in a variety of fields.

Synthesis Methods

The synthesis of 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine involves a multi-step process that starts with the reaction of 1,2-phenylenediamine with 4-chloro-3-nitrobenzyl chloride to form 4-chloro-3-nitrophenyl-1,2-phenylenediamine. This intermediate is then reacted with diphenylmethylpiperazine to form the final product, 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine.

properties

IUPAC Name

6-(4-benzhydrylpiperazin-1-yl)phenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3/c1-3-11-23(12-4-1)29(24-13-5-2-6-14-24)32-19-21-33(22-20-32)30-27-17-8-7-15-25(27)26-16-9-10-18-28(26)31-30/h1-18,29H,19-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRQZCAODMCVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C4=CC=CC=C42)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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